molecular formula C5H4Br2O B1287147 2-Bromo-5-(bromomethyl)furan CAS No. 251649-67-9

2-Bromo-5-(bromomethyl)furan

Cat. No.: B1287147
CAS No.: 251649-67-9
M. Wt: 239.89 g/mol
InChI Key: UMVPLLFFXMZXPF-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)furan is an organic compound with the molecular formula C5H4Br2O. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom. The presence of two bromine atoms in the structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-(bromomethyl)furan plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with glutathione-S-transferase, facilitating the conjugation and subsequent elimination of the compound from the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of specific enzymes involved in detoxification pathways. The compound binds to the active site of these enzymes, preventing their normal function and leading to the accumulation of reactive intermediates. This inhibition can result in increased oxidative stress and cellular damage. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular function. These effects are particularly evident in in vitro studies, where prolonged exposure leads to significant changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways. At higher doses, it can cause significant cellular damage and toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage, highlighting the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with glutathione-S-transferase, facilitating their conjugation and elimination from the cell. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in detoxification and oxidative stress responses .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in detoxification and oxidative stress responses. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The activity of this compound is influenced by its subcellular localization, as it allows the compound to modulate key biochemical pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-(bromomethyl)furan can be synthesized through various methods. One common approach involves the bromination of 5-methylfuran. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form 2-methyl-5-(bromomethyl)furan.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(bromomethyl)furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(bromomethyl)furan is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in organic synthesis. This dual bromination allows for selective functionalization, making it a valuable intermediate in the preparation of diverse chemical entities .

Properties

IUPAC Name

2-bromo-5-(bromomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVPLLFFXMZXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.